molecular formula C9H10N2O2 B13150848 Methyl3-(1-ethyl-1H-pyrazol-3-YL)propiolate

Methyl3-(1-ethyl-1H-pyrazol-3-YL)propiolate

Cat. No.: B13150848
M. Wt: 178.19 g/mol
InChI Key: PJMOAGFPJVHCCO-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with propiolic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate
  • Methyl 3-(1-ethyl-1H-pyrazol-5-yl)propiolate

Uniqueness

Methyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(1-ethylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-11-7-6-8(10-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3

InChI Key

PJMOAGFPJVHCCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C#CC(=O)OC

Origin of Product

United States

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